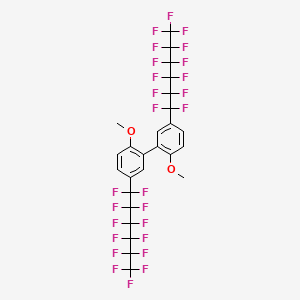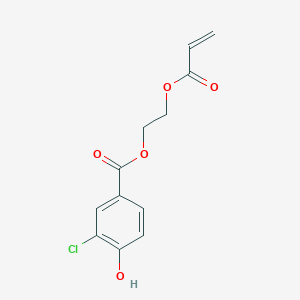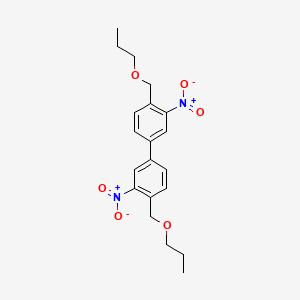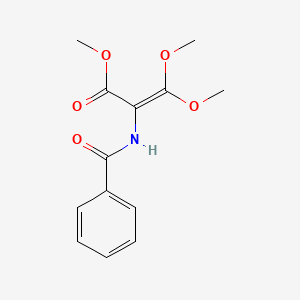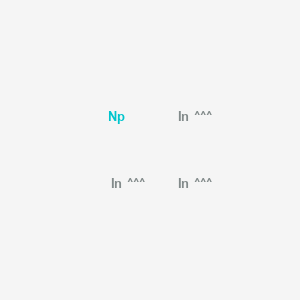
Indium--neptunium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–neptunium (3/1) is a compound formed by the combination of indium and neptunium in a 3:1 ratio. Indium is a post-transition metal known for its malleability and low melting point, while neptunium is an actinide metal with radioactive properties. This compound is of interest due to its unique chemical and physical properties, which make it relevant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of indium–neptunium (3/1) can be achieved through various synthetic routes. One common method involves the direct combination of indium and neptunium metals under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. Another method involves the reduction of indium and neptunium salts in the presence of a reducing agent, such as lithium borohydride, at ambient temperature .
Industrial Production Methods: Industrial production of indium–neptunium (3/1) may involve electrodeposition techniques, where indium and neptunium ions are reduced and deposited onto a substrate. This method allows for the precise control of the composition and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Indium–neptunium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state species, and it can also participate in reduction reactions to form lower oxidation state species .
Common Reagents and Conditions: Common reagents used in the reactions of indium–neptunium (3/1) include halogens, alkyl halides, and transition metal catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of indium–neptunium (3/1) depend on the specific reaction conditions and reagents used. For example, the haloalkynylation reaction catalyzed by indium(III) halides can produce haloalkyne derivatives .
Aplicaciones Científicas De Investigación
Indium–neptunium (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including haloalkynylation and complexation reactions . In biology and medicine, indium compounds are known for their radiopharmaceutical applications, where they are used for diagnostic imaging and radiotherapy . The compound’s unique properties also make it valuable in industrial applications, such as in the production of semiconductors and advanced materials .
Mecanismo De Acción
The mechanism of action of indium–neptunium (3/1) involves its ability to participate in redox reactions and form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules . In radiopharmaceutical applications, the radioactive properties of neptunium contribute to the compound’s effectiveness in imaging and therapy .
Comparación Con Compuestos Similares
Indium–neptunium (3/1) can be compared with other similar compounds, such as indium–plutonium and indium–americium complexes. These compounds share similar chemical properties but differ in their radioactive characteristics and specific applications . The unique combination of indium and neptunium in a 3:1 ratio provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various scientific and industrial purposes .
List of Similar Compounds:- Indium–plutonium (3/1)
- Indium–americium (3/1)
- Indium–thorium (3/1)
Propiedades
Número CAS |
143976-51-6 |
|---|---|
Fórmula molecular |
In3Np |
Peso molecular |
581.50 g/mol |
InChI |
InChI=1S/3In.Np |
Clave InChI |
MBAOPFAJKOTFIV-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[In].[Np] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


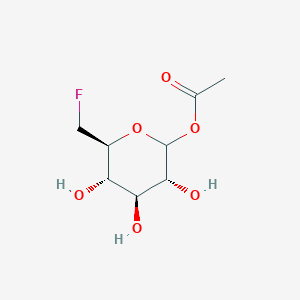
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
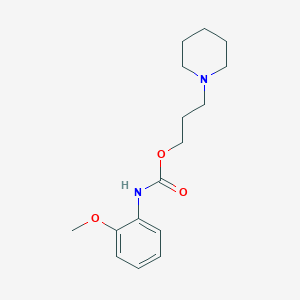
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
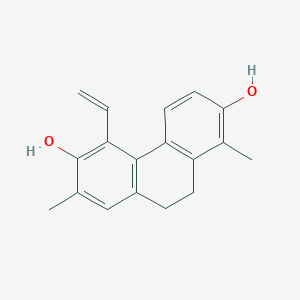
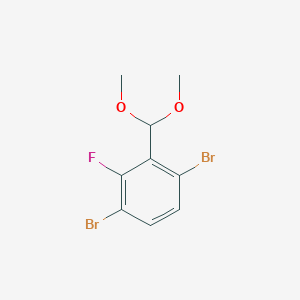
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
